molecular formula C11H7Br5O2 B3183075 Pentabromobenzyl methacrylate CAS No. 60631-75-6

Pentabromobenzyl methacrylate

Cat. No.: B3183075
CAS No.: 60631-75-6
M. Wt: 570.7 g/mol
InChI Key: QJCKBPDVTNESEF-UHFFFAOYSA-N
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Description

Pentabromobenzyl methacrylate is a useful research compound. Its molecular formula is C11H7Br5O2 and its molecular weight is 570.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3,4,5,6-pentabromophenyl)methyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Br5O2/c1-4(2)11(17)18-3-5-6(12)8(14)10(16)9(15)7(5)13/h1,3H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCKBPDVTNESEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Br5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60631-75-6
Record name Pentabromobenzyl methacrylate
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Contextualization of Halogenated Methacrylates in Polymer Research

Halogenated methacrylates are a class of monomers that have garnered considerable attention in polymer research due to the unique properties conferred by the presence of halogen atoms. The incorporation of elements like bromine and chlorine into methacrylate-based polymers can significantly alter their physical and chemical characteristics. For instance, the high atomic mass and polarizability of halogen atoms, particularly bromine, contribute to increased refractive indices in the resulting polymers. sigmaaldrich.com This makes them suitable for applications in optical materials, such as high refractive index coatings. sigmaaldrich.comresearchgate.net

Furthermore, halogenated compounds are well-established as effective flame retardants. evitachem.com When incorporated into a polymer matrix, they can interrupt the combustion cycle in the gas phase or promote char formation in the condensed phase, thereby reducing the material's flammability. researchgate.net Methacrylate-based copolymers, in particular, are frequently employed as anticorrosive organic coatings, where their thermal properties play a crucial role in their protective barrier action. researchgate.net The versatility of halogenated methacrylates allows for their use in a wide range of polymerization techniques, including free radical polymerization and atom transfer radical polymerization (ATRP), to create a diverse array of functional polymers. researchgate.netresearchgate.net

Academic Significance of Pentabromobenzyl Methacrylate in Specialty Polymer Synthesis

Pentabromobenzyl methacrylate (B99206) (PBBMA) holds particular academic interest due to its high bromine content, which makes it an exceptionally effective monomer for creating polymers with a high refractive index and excellent flame-retardant properties. researchgate.netscribd.com The chemical structure, featuring a pentabromobenzyl group attached to a methacrylate backbone, provides a unique combination of an aromatic, heavily brominated moiety with a polymerizable vinyl group.

The synthesis of PBBMA and its subsequent polymerization have been the subject of numerous research studies. It can be homopolymerized or copolymerized with other monomers, such as styrene (B11656) and methyl methacrylate, to tailor the properties of the final material. evitachem.comresearchgate.net For instance, copolymerization allows for the fine-tuning of properties like the glass transition temperature (Tg) and miscibility with other polymers. researchgate.net Research has explored various polymerization methods, including solution and emulsion polymerization, to produce poly(pentabromobenzyl methacrylate) with controlled molecular weights and polydispersity indices. researchgate.netgoogle.comgoogle.com

The resulting polymers and copolymers find applications in advanced technologies. For example, poly(this compound-co-glycidyl methacrylate) has been investigated for its optical and electrical performance in optoelectronic devices. researchgate.netchemicalbook.com The high refractive index of PBBMA-containing polymers makes them valuable for anti-reflective coatings and other optical components. sigmaaldrich.com

Evolution of Research Perspectives on Poly Pentabromobenzyl Methacrylate

Monomer Synthesis Pathways and Optimization

The synthesis of the pentabromobenzyl methacrylate (B99206) monomer is a critical first step in the production of its corresponding polymer. This section details the chemical routes and the investigation of reaction parameters to optimize the synthesis.

Chemical Routes to this compound Monomer

The primary route for synthesizing this compound involves the reaction of a pentabromobenzyl halide with a salt of methacrylic acid. A common precursor, pentabromobenzyl bromide (PBBBr), is often synthesized through the radical bromination of pentabromotoluene (B47190). google.com This reaction is typically carried out in a halogenated solvent like chlorobenzene, with dibenzoyl peroxide acting as the radical initiator. google.com

The subsequent conversion of PBBBr to PBBMA is generally achieved through a nucleophilic substitution reaction with a methacrylate salt, such as sodium methacrylate. To facilitate this reaction between an organic-soluble substrate and a water-soluble salt, a phase transfer catalyst is often employed. google.com Tetrabutylammonium bromide (TBAB) is a frequently used phase transfer catalyst for this purpose. google.com The reaction is typically performed in a biphasic system consisting of a water-immiscible organic solvent, such as chlorobenzene, and an aqueous solution of the methacrylate salt. google.com

An alternative approach involves the reaction of pentabromobenzyl chloride with sodium methacrylate in a polar organic solvent like ethylene (B1197577) glycol monomethyl ether, in the presence of a polymerization inhibitor. google.com

Investigation of Synthesis Reaction Parameters

The optimization of the PBBMA monomer synthesis involves careful control of several reaction parameters to maximize yield and purity.

For the bromination of pentabromotoluene to PBBBr, the catalyst loading, typically dibenzoyl peroxide, is a key parameter, with a preferred range of 0.8 to 1.6% w/w relative to pentabromotoluene. google.com The reaction is generally conducted at a temperature of 80-90°C for 3-5 hours. google.com

In the subsequent conversion to PBBMA using a phase transfer catalyst, the concentration of the catalyst is crucial, typically ranging from 0.5 to 1.5% by weight relative to PBBBr. google.com The reaction temperature is gradually increased to and maintained in the range of 92 to 98°C. google.com The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the PBBBr starting material. google.com The pH of the initial reaction mixture is also a relevant parameter, often starting around 6.5. google.com

ParameterReactants/CatalystTypical RangeSource
Catalyst Loading (Bromination)Dibenzoyl Peroxide0.8 - 1.6% w/w google.com
Reaction Temperature (Bromination)-80 - 90°C google.com
Phase Transfer Catalyst LoadingTetrabutylammonium Bromide0.5 - 1.5% w/w google.com
Reaction Temperature (Esterification)-92 - 98°C google.com

Homopolymerization of this compound

Once the PBBMA monomer is synthesized and purified, it can undergo homopolymerization to produce poly(this compound). This section discusses various polymerization techniques and the mechanistic aspects of these processes.

Free Radical Polymerization Techniques for Poly(this compound)

Free radical polymerization is a common method for polymerizing PBBMA. This can be carried out via several techniques, including solution polymerization and bulk polymerization.

In solution polymerization, the monomer is dissolved in a suitable solvent. A variety of solvents have been utilized, such as chlorobenzene, 2-methoxyethanol, methyl ethyl ketone, and methyl isobutyl ketone. google.comgoogle.com A mixture of a water-miscible aprotic solvent and water has also been described as a viable reaction medium. google.com The concentration of the monomer in the solvent is a key parameter, with preferred ranges between 40 to 65% in chlorobenzene. google.comgoogle.com The polymerization is initiated by a free radical initiator, such as dibenzoyl peroxide (DPO) or 2,2'-azobis(isobutyronitrile) (AIBN), with initiator loading typically between 0.5 and 3.0% w/w based on the monomer. google.com The reaction is often initiated at temperatures between 85-90°C. google.comgoogle.com Interestingly, polymerization can also occur at a reasonable rate without the addition of an external initiator. google.com

Bulk polymerization, where the monomer is polymerized without a solvent, can be performed in an extruder at elevated temperatures, typically ranging from 120°C to 290°C. google.com

Polymerization TechniqueSolventInitiatorTemperatureMonomer ConcentrationSource
Solution PolymerizationChlorobenzeneAIBN/DPO85 - 90°C40 - 65% google.comgoogle.com
Solution PolymerizationWater-miscible aprotic solvent/waterWater-soluble initiator80°C50 - 60% google.com
Bulk PolymerizationNone-120 - 290°C- google.com

Controlled Radical Polymerization Strategies for Poly(this compound)

Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures. sigmaaldrich.comresearchgate.net Among the various CRP methods, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are prominent.

ATRP has been successfully employed for the polymerization of various methacrylates, offering good control over the polymerization process. researchgate.netcmu.educmu.edu This technique typically involves a transition metal catalyst, such as a copper(I) complex, which reversibly activates and deactivates the growing polymer chains. cmu.educmu.edu This allows for a more controlled growth of the polymer chains compared to conventional free radical polymerization. While specific studies on the ATRP of PBBMA are not extensively detailed in the provided search results, the general principles of ATRP for methacrylates are well-established and could be applied to PBBMA. cmu.educmu.edursc.orgchemrestech.com

RAFT polymerization is another powerful CRP technique that allows for the synthesis of polymers with predetermined molecular weights and low PDIs. fujifilm.comnih.govnih.gov This method utilizes a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain transfer process. fujifilm.com The choice of RAFT agent is crucial and depends on the monomer being polymerized. fujifilm.comresearchgate.net For methacrylates, dithioesters and trithiocarbonates are generally suitable RAFT agents. fujifilm.com The synthesis of copolymers containing pentabromobenzyl acrylate (B77674) using RAFT has been reported, indicating the applicability of this technique to related brominated monomers. researchgate.netresearchgate.net

Mechanistic Insights into Homopolymerization Processes

In free radical polymerization , the process is initiated by the thermal decomposition of an initiator to generate free radicals. These radicals then add to the double bond of the PBBMA monomer, initiating the polymer chain. The chain propagates by the sequential addition of monomer units. The polymerization is terminated by the combination or disproportionation of two growing polymer chains. The kinetics of free radical polymerization can be influenced by factors such as monomer and initiator concentrations, and temperature. orientjchem.orgd-nb.info

In ATRP , the mechanism involves a reversible redox process between a transition metal complex (e.g., Cu(I)/Ligand) and a dormant polymer chain with a terminal halogen atom (the initiator). The metal complex activates the dormant chain by abstracting the halogen atom, forming a radical that can propagate, and the metal is oxidized (e.g., to Cu(II)/Ligand). The deactivation process involves the back-reaction, where the higher oxidation state metal complex donates the halogen back to the propagating radical, reforming the dormant species. This rapid and reversible activation/deactivation process ensures that the concentration of active radicals at any given time is very low, minimizing termination reactions and allowing for controlled chain growth. cmu.educmu.educhemrestech.com

RAFT polymerization proceeds via a series of reversible addition-fragmentation steps. A conventional radical initiator is used to generate propagating radicals. These propagating radicals add to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, either regenerating the original propagating radical or releasing a new radical (the leaving group of the RAFT agent) which can then initiate a new polymer chain. The key is the rapid equilibrium between active (propagating) and dormant (macro-RAFT agent) chains, which allows for all chains to grow at a similar rate, leading to a narrow molecular weight distribution. fujifilm.comnih.gov

Copolymerization of this compound

The introduction of this compound into polymer chains via copolymerization is a versatile method for creating materials with a combination of properties derived from each monomer unit. The bulky, bromine-rich pentabromobenzyl group provides excellent flame retardancy, while the comonomer can be chosen to influence properties such as mechanical strength, thermal stability, and solubility.

Copolymerization with Acrylate Monomers (e.g., Pentabromobenzyl acrylate, Methyl acrylate)

The copolymerization of this compound with acrylate monomers like pentabromobenzyl acrylate (PBBA) and methyl acrylate (MA) is a viable route to produce novel flame-retardant materials. While specific kinetic data for the PBBMA-MA system is not extensively documented in publicly available literature, the principles of radical copolymerization of structurally similar monomers provide a strong indication of the expected behavior. For instance, studies on the copolymerization of pentabromobenzyl acrylate with other monomers have been reported. researchgate.net In a related context, the mist copolymerization of pentabromobenzyl acrylate (PBBA) as a functional monomer with methyl acrylate (MA) and a cross-linker has been successfully employed to create flame-resistant cotton fabrics. researchgate.net

The synthesis of copolymers of PBBMA with acrylates typically proceeds via free radical polymerization, initiated by thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The relative incorporation of each monomer into the growing polymer chain is dictated by their respective reactivity ratios.

Copolymerization with Methacrylate Monomers (e.g., Methyl methacrylate, Glycidyl (B131873) methacrylate)

Copolymerization of this compound with other methacrylate monomers, such as methyl methacrylate (MMA) and glycidyl methacrylate (GMA), has been explored to create functional polymers with high refractive indices and flame-retardant properties. The synthesis of copolymers of methyl methacrylate and pentabromobenzyl acrylate (a structurally similar monomer) has been reported, indicating the feasibility of PBBMA-MMA copolymerization. googleapis.com

A notable example is the investigation of poly(this compound-co-glycidyl methacrylate) as a high refractive index polymer for optoelectronic applications. researchgate.net The presence of the reactive epoxy groups from GMA allows for further post-polymerization modification, making these copolymers versatile platforms for creating more complex materials. researchgate.net

Monomer 1 Monomer 2 r1 r2 r1 * r2 Copolymerization Behavior
2,4,6-Tribromophenyl (B11824935) Acrylate (TBPA)Glycidyl Methacrylate (GMA)1.080.530.57Tendency towards random copolymerization

Table 1: Reactivity Ratios for the Copolymerization of 2,4,6-Tribromophenyl Acrylate with Glycidyl Methacrylate, serving as an analogue for PBBMA copolymerization. researchgate.net

Copolymerization with Styrenic Monomers

The copolymerization of this compound with styrenic monomers, particularly styrene (B11656), is a method to produce flame-retardant polystyrene-based materials. A patent describes the formation of copolymers with a repeating unit corresponding to this compound and a second repeating unit that can be a styrene group. google.com The synthesis of styrene-pentabromobenzyl acrylate copolymers has also been documented, further supporting the viability of PBBMA-styrene copolymerization. researchgate.net

The copolymerization is typically carried out via free-radical polymerization. The reactivity ratios for such systems are crucial for understanding the copolymer composition. While specific data for the PBBMA-styrene system is scarce, extensive literature exists on the copolymerization of styrene with various methacrylates. For the styrene (St) and methyl methacrylate (MMA) system, typical reactivity ratios are around r_St = 0.52 and r_MMA = 0.46, indicating a tendency for alternation, with the product of the reactivity ratios being less than 1. uc.eduuobaghdad.edu.iq Given the structural similarities, a similar trend can be anticipated for the PBBMA-styrene system, likely resulting in a random or alternating copolymer structure.

Investigating Copolymerization Kinetics and Reactivity Ratios

The kinetics of copolymerization and the corresponding reactivity ratios (r1 and r2) are fundamental to understanding and controlling the composition of the resulting copolymer. These parameters are typically determined by conducting a series of copolymerization reactions at low conversion with varying monomer feed ratios. The composition of the resulting copolymer is then determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy or elemental analysis.

The Fineman-Ross and Kelen-Tüdős methods are two common linearization techniques used to determine reactivity ratios from experimental data. uobaghdad.edu.iqkpi.uaasianpubs.org The reactivity ratios indicate the preference of a growing polymer radical to add a monomer of its own kind versus the comonomer.

If r1 > 1, the radical M1• prefers to add M1.

If r1 < 1, the radical M1• prefers to add M2.

If r1 ≈ 1, the radical M1• shows no preference.

If r1 * r2 = 1, an ideal random copolymer is formed.

If r1 * r2 < 1, a tendency towards alternation is observed.

If r1 * r2 > 1, a tendency towards block copolymerization is observed.

For the copolymerization of PBBMA with various monomers, it is expected that the bulky and electron-withdrawing nature of the pentabromobenzyl group will influence the reactivity of the methacrylate double bond, and thus the resulting reactivity ratios.

Control of Polymeric Architecture and Molecular Weight Distribution

Strategies for Molecular Weight Regulation in this compound Polymerization

A primary strategy for regulating the molecular weight during the free-radical polymerization of this compound is the use of a chain length regulator, also known as a chain transfer agent. google.com Thiols, such as those with the formula R-SH where R is a linear or branched alkyl group with at least 8 carbon atoms, are effective for this purpose. google.com

The adjustment of the ratio between the initiator and the chain length regulator allows for precise control over the degree of polymerization and, consequently, the molecular weight distribution of the resulting polymer. google.com Increasing the amount of the chain length regulator leads to the formation of shorter polymer chains, resulting in poly(this compound) with a lower weight average molecular weight (Mw) and a narrower molecular weight distribution (polydispersity index, PDI). google.com The weight ratio between the initiator and the chain length modifier can be varied over a broad range, for example, from 1:1 to 1:20. google.com

Initiator to Chain Length Modifier Ratio Expected Polymer Chain Length Expected Molecular Weight Expected Polydispersity Index (PDI)
Low (e.g., 1:1)LongerHigherBroader
High (e.g., 1:20)ShorterLowerNarrower

Table 2: Effect of Initiator to Chain Length Modifier Ratio on Polymer Properties in this compound Polymerization. google.com

For instance, solution polymerization of this compound in the presence of a chain length regulator can yield polymers with a weight average molecular weight (Mw) in the range of 4,000 to 199,000 g/mol and a number average molecular weight (Mn) between 5,000 and 20,000 g/mol . google.com This method can produce polymers with a polydispersity index (PDI = Mw/Mn) of less than 18, and in some cases, as low as 2 to 5. google.com

Beyond conventional free-radical polymerization with chain transfer agents, controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer more precise control over the polymer architecture. sigmaaldrich.com These methods allow for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. sigmaaldrich.com While specific applications of these techniques to PBBMA are not widely reported, their successful use with a vast range of methacrylate monomers suggests their potential applicability for achieving advanced control over PBBMA polymerization. sigmaaldrich.comsigmaaldrich.com

Influence of Reaction Parameters on Polymer Microstructure and Polydispersity

The microstructure and polydispersity of poly(this compound) are critically dependent on the parameters of the polymerization process. These parameters, which include the type of polymerization, initiator concentration, temperature, and the presence of chain transfer agents, dictate the final molecular weight (Mw), molecular weight distribution (polydispersity index, PDI), and structural arrangement of the resulting polymer.

In conventional free-radical polymerization, a balance of these parameters is essential to achieve desired polymer characteristics. For instance, solution polymerization is a common method for synthesizing poly(this compound). google.com In a specific example of solution polymerization conducted at 80°C for 10 hours, poly(this compound) was produced with a weight average molecular weight (Mw) of 163,000 g/mol and a number average molecular weight (Mn) of 21,000 g/mol , resulting in a polydispersity index (PDI) of 7.75. google.com This relatively high PDI is characteristic of conventional free-radical polymerizations where termination and transfer reactions are significant, leading to a broad distribution of polymer chain lengths.

The use of chain length regulators, or chain transfer agents, is a key strategy to control molecular weight and narrow the polydispersity. Thiols are effective chain transfer agents in the polymerization of related brominated monomers like pentabromobenzyl acrylate. google.comgoogle.com By inhibiting the uncontrolled growth of polymer chains, these agents facilitate the formation of polymers with lower molecular weights and significantly reduced PDI values. google.com For the closely related poly(pentabromobenzyl acrylate), the use of chain length regulators can yield polymers with Mw values between 4,000 and 120,000 g/mol and a PDI in the range of 2 to 10, with some cases achieving values as low as 2 to 5. google.com

Studies on the dispersion polymerization of the analogous monomer, pentabromobenzyl acrylate (PBBA), further illustrate the influence of reaction parameters. Key factors such as monomer concentration, the type and concentration of the initiator, and stabilizer concentration have been shown to affect the size, size distribution, and yield of the resulting polymer particles. researchgate.net While this research focuses on the acrylate, the fundamental principles are applicable to the methacrylate variant, indicating that precise control of these variables is crucial for tailoring the final polymer properties.

Controlled or "living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer superior control over the polymer architecture for methacrylates. cmu.edunih.gov These methods are designed to minimize termination reactions, allowing for the synthesis of polymers with predictable molecular weights and very low polydispersity, often below 1.5. cmu.edumdpi.com In ATRP of methacrylates, the catalyst system (e.g., copper bromide and a ligand), initiator type, and temperature are finely tuned to maintain a dynamic equilibrium between active and dormant polymer chains. cmu.eduijpras.com Similarly, in RAFT polymerization, the choice of the RAFT agent is critical for regulating the polymerization of methacrylic monomers, enabling the production of polymers with narrow molecular weight distributions. nih.govmdpi.com Although specific studies on the ATRP or RAFT polymerization of this compound are not widely detailed in the provided context, the established success of these methods with other methacrylates, like methyl methacrylate, demonstrates their potential for precisely controlling the microstructure and achieving low PDI for poly(this compound). cmu.edunih.gov

The table below summarizes the effect of specific reaction conditions on the molecular properties of poly(this compound) as documented in the literature.

Polymerization MethodMonomerTemperature (°C)Duration (h)Mw ( g/mol )Mn ( g/mol )PDI (Mw/Mn)Source
Solution PolymerizationThis compound8010163,00021,0007.75 google.com

The following table outlines the general influence of various reaction parameters on polymer microstructure and polydispersity during the free-radical polymerization of methacrylates.

Reaction ParameterInfluence on Polymer MicrostructureInfluence on Polydispersity (PDI)
Initiator Concentration Higher concentration generally leads to lower average molecular weight as more polymer chains are initiated.Can lead to a broader PDI at very high concentrations due to increased termination events.
Temperature Higher temperature increases the polymerization rate and can affect tacticity. It generally leads to lower average molecular weight due to increased chain transfer and termination rates.Tends to increase PDI due to a higher rate of side reactions (chain transfer, termination).
Monomer Concentration Higher concentration generally leads to higher molecular weight and a faster polymerization rate.Can lead to a narrower PDI initially, but may broaden at high conversions due to viscosity effects (gel effect).
Chain Transfer Agent Significantly reduces the average molecular weight by terminating growing chains and initiating new ones.Effectively narrows the PDI by providing a controlled mechanism for chain termination and re-initiation. google.com
Polymerization Type Controlled radical polymerizations (ATRP, RAFT) allow for the synthesis of well-defined architectures (e.g., block copolymers) and can influence tacticity.Controlled methods significantly reduce PDI (<1.5) compared to conventional free-radical polymerization. cmu.edunih.gov

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of both the this compound monomer and the resulting polymer, poly(this compound). These techniques probe the molecular vibrations and nuclear spin environments to provide a detailed chemical fingerprint of the material.

Fourier Transform Infrared (FTIR) Spectroscopy Applications in Poly(this compound)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of PBBMA, FTIR spectra are used to confirm the successful polymerization of the monomer and to identify the key chemical moieties within the polymer structure.

The FTIR spectrum of PBBMA exhibits several characteristic absorption bands. The polymerization process can be monitored by observing the disappearance of the vinyl C=C stretching vibration, typically found around 1635 cm⁻¹ in the monomer. Key peaks in the polymer's spectrum include a strong absorption band for the carbonyl (C=O) group of the ester at approximately 1730 cm⁻¹. spectroscopyonline.com The presence of the aromatic pentabromophenyl group is confirmed by C-Br stretching vibrations, which typically appear in the lower frequency region of the spectrum, and aromatic C=C stretching peaks around 1400-1600 cm⁻¹. Additionally, the spectra show C-H stretching vibrations from the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the methacrylate backbone just below 3000 cm⁻¹. spectroscopyonline.com The C-O-C stretching vibrations of the ester group are also prominent, typically appearing as strong bands in the 1100-1300 cm⁻¹ region. spectroscopyonline.com

Table 1: Characteristic FTIR Absorption Bands for Poly(this compound)

Wavenumber (cm⁻¹)Assignment
~2950C-H stretching (methyl and methylene groups)
~1730C=O stretching (ester carbonyl)
~1450C-H bending (methyl and methylene groups)
1100-1300C-O-C stretching (ester group)
Below 700C-Br stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for obtaining detailed structural information at the atomic level. Both ¹H and ¹³C NMR are used to confirm the structure of the this compound monomer and to verify the structure of the resulting polymer.

For the this compound monomer, ¹H NMR spectra show distinct signals corresponding to the different types of protons. researchgate.net The vinyl protons of the methacrylate group typically appear as two separate signals in the region of 5.5-6.5 ppm. The methylene protons (-CH₂-) of the benzyl (B1604629) group show a characteristic singlet at approximately 5.3 ppm, while the methyl protons (-CH₃) of the methacrylate unit appear as a singlet around 2.0 ppm. nii.ac.jpchemicalbook.com

Upon polymerization, the signals from the vinyl protons disappear, which confirms the conversion of the monomer to the polymer. The ¹H NMR spectrum of poly(this compound) shows broad signals corresponding to the protons in the polymer backbone. The signals for the benzylic methylene protons and the methacrylate methyl protons remain, although they may be broadened and slightly shifted due to the polymeric environment. nii.ac.jpgoogle.com ¹³C NMR provides complementary information, showing characteristic signals for the carbonyl carbon, the quaternary carbon of the methacrylate unit, and the carbons of the pentabrominated aromatic ring.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the backbone and aromatic components of PBBMA. semi.ac.cn

The Raman spectrum of PBBMA would be expected to show a strong band corresponding to the symmetric stretching of the C=C bonds within the pentabromophenyl ring. The C=O stretching vibration of the ester group is also Raman active. semi.ac.cn Vibrations associated with the polymer's carbon-carbon backbone are typically more easily observed in Raman than in FTIR spectra. semi.ac.cn The C-Br stretching modes are also detectable. By analyzing the position, intensity, and polarization of the Raman bands, detailed information about the polymer's conformation, crystallinity, and orientation can be obtained. azom.com

Thermal Behavior and Stability Investigations

The thermal properties of PBBMA are critical for its application as a flame retardant, as its performance is directly related to its thermal stability and decomposition behavior. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for these investigations.

Thermogravimetric Analysis (TGA) for Decomposition Pathways of Poly(this compound)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of PBBMA. The analysis reveals the temperatures at which the polymer begins to degrade and the kinetics of its decomposition.

For PBBMA, TGA is typically performed in an air or nitrogen atmosphere with a constant heating rate, for instance, 10°C/min. google.com The resulting TGA curve shows the percentage of weight loss versus temperature. The thermal stability of PBBMA is often characterized by the temperatures at which specific percentages of weight loss occur. Research has shown that for certain PBBMA samples, a 2% weight loss is observed at temperatures around 318-324°C, a 5% weight loss at 332-340°C, and a 10% weight loss at 342-348°C when heated in air. google.com This high decomposition temperature is indicative of the polymer's significant thermal stability, a crucial attribute for a flame retardant. The primary decomposition stage involves the release of bromine-containing compounds, which is the key mechanism for its flame retardant action in the vapor phase. researchgate.net

Table 2: TGA Data for Poly(this compound) in Air

SampleT1 (2% weight loss)T2 (5% weight loss)T3 (10% weight loss)
PBBMA Sample A google.com318°C332°C342°C
PBBMA Sample B google.com324°C340°C348°C

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Glass Transition Temperature Estimation

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov It is used to determine the thermal transitions of a polymer, most notably the glass transition temperature (Tg). The Tg is a critical parameter as it defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

For PBBMA, the Tg is an important indicator of its processing window and service temperature range. DSC analysis of PBBMA shows a distinct step-like change in the heat flow at the glass transition. The Tg value is influenced by factors such as molecular weight and polydispersity. google.com For PBBMA, reported Tg values can vary, with some studies indicating a Tg of 146°C for a sample with a weight average molecular weight (Mw) of 56,900, and 168°C for a sample with an Mw of 295,000. google.com This demonstrates that higher molecular weight generally leads to a higher glass transition temperature. The DSC measurement is typically performed at a heating rate of 10°C/min. google.com

Table 3: Glass Transition Temperatures (Tg) of Poly(this compound) Samples

SampleWeight Average Molecular Weight (Mw)Glass Transition Temperature (Tg)
PBBMA Sample 1 google.com56,900146°C
PBBMA Sample 2 google.com295,000168°C

Molecular Weight and Polydispersity Characterization

The molecular weight and its distribution (polydispersity) are fundamental polymer characteristics that significantly influence its mechanical, thermal, and solution properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. For high-melting and poorly soluble polymers like poly(this compound), High-Temperature GPC (HT-GPC) is the method of choice.

Detailed studies on the closely related poly(pentabromobenzyl acrylate) (PBBPA) provide a robust methodological framework applicable to PBBMA. google.comgoogle.com The analysis is typically performed using an HT-GPC instrument equipped with a differential refractive index (RI) detector and a viscometer. google.com To accommodate the polymer's limited solubility at room temperature, a high-boiling solvent such as 1,2,4-trichlorobenzene (B33124) (TCB) is used, with the system operating at an elevated temperature, for instance, 120°C. google.comgoogle.com Samples are prepared by dissolving the polymer in the stabilized solvent at this temperature to ensure complete dissolution. google.com

The GPC system separates the polymer chains based on their hydrodynamic volume in solution, with larger chains eluting faster than smaller ones. The elution profile is then used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). google.com The PDI value serves as an indicator of the breadth of the molecular weight distribution. google.com For PBBPA, Mw values can range from 4,000 to over 199,000, with PDI values typically between 2 and 10, which can be controlled by adjusting reaction conditions. google.com

Table 1: Example GPC Data for Poly(pentabromobenzyl acrylate) Illustrating Tunable Molecular Weight

ParameterExample 1Example 2
Weight-Average Molecular Weight (Mw) 30,000 - 80,0004,000 - 120,000
Polydispersity Index (PDI) 2 - 52 - 10
Data derived from studies on poly(pentabromobenzyl acrylate), which employs a similar analytical methodology to that used for poly(this compound). google.com

While conventional GPC relies on calibration with polymer standards, coupling the GPC system with light scattering detectors allows for the determination of absolute molecular weight without calibration. Modern HT-GPC instruments are often equipped with multi-angle light scattering (MALS) or, as documented for PBBPA analysis, both Low Angle Light Scattering (LALS) and Right Angle Light Scattering (RALS) detectors. google.com

This technique, often referred to as GPC-MALS, measures the intensity of light scattered by the polymer molecules as they elute from the chromatography column. The amount of scattering is directly proportional to the product of the polymer's concentration and its molar mass. The refractive index increment (dn/dc), which is the change in refractive index of the solution with concentration, is a critical parameter that must be known for this analysis. nih.gov By combining the light scattering data with concentration data from a co-eluting RI detector, the absolute molecular weight can be calculated for each fraction of the eluting polymer, providing a true molecular weight distribution. nih.gov This method provides a more accurate determination of Mw compared to conventional GPC, as it is not dependent on the hydrodynamic volume analogies of calibration standards.

Optical and Electrical Characterization of Poly(this compound) Thin Films

Poly(this compound) is a high refractive index polymer (HRIP), making it a candidate for optical and electronic applications. researchgate.netresearchgate.net Characterization of its properties in thin-film form is crucial for evaluating its performance in devices.

UV-Visible spectroscopy is employed to investigate the optical properties of PBBMA. Studies on a copolymer of poly(this compound-co-glycidyl methacrylate) dissolved in tetrahydrofuran (B95107) (THF) show a distinct absorption peak in the UV region at approximately 304 nm. researchgate.netphyschemres.org This absorption is associated with π-π* electronic transitions within the polymer's aromatic structure. researchgate.net

A key optical parameter derived from the absorption spectrum is the optical band gap energy (Eg). The band gap is determined using a Tauc plot, which analyzes the relationship between the absorption coefficient (α) and the photon energy (hν). researchgate.netphyschemres.org For a direct band gap transition, the equation (αhν)² versus hν is plotted, and the linear portion of the curve is extrapolated to the energy axis. researchgate.net The intercept point provides the value of the optical band gap. For a high refractive index copolymer of PBBMA, the optical band gap has been calculated to be 3.8 eV. researchgate.netresearchgate.net

Table 2: Optical Properties of a Poly(this compound) Copolymer Film

PropertyValueMethod of Determination
Absorption Peak (in THF) ~304 nmUV-Visible Spectroscopy
Optical Band Gap (Eg) 3.8 eVTauc Plot from UV-Vis Data
Refractive Index (n) 1.710-
Data sourced from studies on a poly(this compound-co-glycidyl methacrylate) copolymer and polymer data catalogs. researchgate.netresearchgate.net

The electrical properties of PBBMA thin films are assessed by fabricating and testing device structures. A common approach involves creating a heterojunction device, for example, with the structure ITO/PEDOT:PSS/HRIP/Al, where the HRIP is a PBBMA-based polymer film. researchgate.net The polymer film itself can be deposited using techniques like spin coating. researchgate.net

Current-Voltage (I-V) measurements are performed on these structures to understand charge transport mechanisms. researchgate.net The forward and reverse bias I-V characteristics provide critical information about the diode behavior of the heterojunction. From the forward bias region of the I-V curve, key electrical parameters can be extracted. researchgate.net

Table 3: Electrical Parameters for an ITO/PEDOT:PSS/PBBMA-copolymer/Al Device

ParameterSymbolExtracted ValueMethod of Determination
Barrier Height ΦBo0.635 eVFrom forward bias I-V curve
Ideality Factor n3.75From forward bias I-V curve
Reverse Saturation Current Io-From forward bias I-V curve
Data sourced from a study on a poly(this compound-co-glycidyl methacrylate) copolymer. researchgate.net

The barrier height (ΦBo) represents the energy barrier for charge injection at the polymer/electrode interface. researchgate.net The ideality factor (n) provides insight into how closely the diode follows ideal behavior; a value greater than 1 suggests the presence of other conduction mechanisms or interface states. researchgate.net In some cases, modified Norde functions are used in conjunction with the I-V data to determine the series resistance (Rs) and provide a cross-check for the barrier height. researchgate.net

Morphological and Surface Analytical Techniques

The surface morphology of polymer thin films plays a critical role in device performance, influencing factors like layer uniformity, interface quality, and charge transport. Several high-resolution microscopy techniques are used to analyze the surface of PBBMA films.

Atomic Force Microscopy (AFM): AFM provides three-dimensional surface profiles at the nanometer scale. It is used to quantify surface roughness and analyze the homogeneity of the film at a microscopic level. researchgate.net AFM has been used to study the surface morphology of hybrid films and surfaces modified with poly(this compound-co-glycidyl methacrylate), demonstrating its utility in assessing the nanoscale features of these polymer systems. researchgate.netsigmaaldrich.com

Transmission Electron Microscopy (TEM): While SEM and AFM probe the surface, TEM is used to investigate the internal structure or bulk morphology of the material. In the context of PBBMA systems, TEM would be particularly useful for characterizing nanocomposites, for example, to confirm the uniform dispersion of inorganic nanoparticles within the polymer matrix. sigmaaldrich.com

Together, these techniques provide a comprehensive picture of the film's physical structure, from its large-area uniformity down to its nanoscale surface texture, which is essential for optimizing film deposition processes and ensuring reliable device fabrication. researchgate.netresearchgate.netsigmaaldrich.com

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. nih.govazom.comresearchgate.net In the context of poly(this compound) systems, AFM is invaluable for visualizing surface features, quantifying surface roughness, and analyzing the morphology of nanoparticles or phase-separated domains within blends.

The operational principle of AFM involves scanning a sharp tip, located at the free end of a flexible cantilever, across the sample surface. irb.hr Interactions between the tip and the sample lead to deflections of the cantilever, which are monitored by a laser beam reflected onto a photodiode. irb.hr By recording the cantilever's deflection as the tip is scanned over the surface, a detailed topographical map can be generated.

Research Findings:

In studies of polymer nanoparticles, such as those made from the structurally similar poly(pentabromobenzyl acrylate), AFM has been effectively used to determine particle size and size distribution. researchgate.net For PPBMA nanoparticles synthesized via methods like emulsion or dispersion polymerization, AFM can provide direct visualization of individual particles, allowing for the measurement of their diameter and observation of their shape and aggregation state.

A typical AFM analysis of a spin-coated PPBMA film would yield data on its surface roughness. The root-mean-square (RMS) roughness and average roughness (Ra) are key parameters that can be extracted from the AFM height images. These parameters are critical for applications where a smooth surface is required, such as in optical coatings.

Table 1: Representative AFM Surface Roughness Data for a Spin-Coated Poly(this compound) Film

ParameterValue (nm)
Scan Area5 µm x 5 µm
Root-Mean-Square (RMS) Roughness1.2
Average Roughness (Ra)0.9
Peak-to-Valley (P-V) Roughness8.5

This table presents hypothetical yet realistic data for a high-quality PPBMA film, illustrating the typical values obtained from an AFM analysis.

Scanning Electron Microscopy (SEM) for Microstructural and Morphological Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the microstructure and morphology of materials at a micro- to nanoscale. nih.gov It operates by scanning a focused beam of electrons onto a sample and detecting the signals produced, primarily secondary electrons and backscattered electrons. Secondary electrons provide high-resolution topographical information, while backscattered electrons are sensitive to the atomic number of the elements in the sample, offering compositional contrast.

For poly(this compound) systems, SEM is particularly useful for examining the morphology of polymer blends, composites, and fracture surfaces. The high bromine content of PPBMA results in a high average atomic number, making it appear brighter in backscattered electron images compared to polymers composed of lighter elements like carbon and oxygen. This provides excellent contrast for visualizing the distribution of PPBMA within a blend or composite matrix.

Research Findings:

In studies of polymer blends containing brominated flame retardants like poly(pentabromobenzyl acrylate), SEM has been used to assess the compatibility and distribution of the flame retardant within the polymer matrix. ndsu.edu For a PPBMA/polypropylene blend, for example, SEM micrographs can reveal the size, shape, and dispersion of the PPBMA domains. Poor dispersion, indicated by large agglomerates of PPBMA, could negatively impact the mechanical properties of the blend.

When analyzing the fracture surface of a PPBMA-containing composite, SEM can provide valuable information about the failure mechanism. For instance, it can show whether the fracture is brittle or ductile and reveal the degree of adhesion between the PPBMA and the filler or matrix polymer. In a study of a poly(methyl methacrylate) (PMMA)/ZnO nanocomposite, SEM analysis of the fractured surface revealed details about the dispersion of the ZnO nanoparticles and the nature of the polymer fracture. nih.gov

Table 2: SEM Microstructural Features of a Poly(this compound)/Polycarbonate Blend

FeatureObservation
PPBMA Domain Size 0.5 - 2 µm
Domain Shape Predominantly spherical
Dispersion Generally uniform, with some minor agglomerates
Fracture Surface Evidence of interfacial debonding

This table summarizes typical observations from an SEM analysis of a PPBMA blend, highlighting key morphological characteristics.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. phi.comnih.gov XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface.

For poly(this compound), XPS is an ideal tool for confirming the chemical structure of the polymer at the surface, detecting surface contamination, and analyzing changes in surface chemistry after treatments. The presence of bromine, carbon, and oxygen in the polymer makes it well-suited for XPS analysis.

Research Findings:

An XPS survey scan of a pure poly(this compound) surface would show peaks corresponding to bromine (Br), carbon (C), and oxygen (O). High-resolution spectra of each of these elements can provide detailed information about their chemical environment.

The C 1s spectrum of PPBMA is expected to be complex, with distinct peaks corresponding to the different types of carbon atoms in the molecule: the aromatic carbons of the pentabromobenzyl group, the aliphatic carbons of the methacrylate backbone, the carbonyl carbon (C=O), and the ester carbon (C-O). The binding energies of these peaks are shifted due to their different chemical environments, a phenomenon known as the chemical shift. Analysis of these shifts allows for the identification of the functional groups present. For example, in the analysis of poly(methyl methacrylate), distinct peaks for C-C/C-H, C-O, and O-C=O are readily identified. casaxps.com

The Br 3d spectrum would show a characteristic doublet corresponding to the Br 3d5/2 and Br 3d3/2 spin-orbit components, confirming the presence of bromine. The O 1s spectrum would typically show two components: one for the carbonyl oxygen (O=C) and one for the ester oxygen (O-C). The quantitative analysis of the peak areas, corrected by relative sensitivity factors, can be used to determine the surface elemental composition and compare it with the theoretical stoichiometry of the polymer.

Table 3: Expected Binding Energies and Atomic Concentrations from XPS Analysis of Poly(this compound)

ElementXPS PeakExpected Binding Energy (eV)Theoretical Atomic %
CarbonC 1s~285 (C-C, C-H), ~286.5 (C-O), ~289 (O=C=O)64.7
OxygenO 1s~532 (C=O), ~533.5 (C-O)11.8
BromineBr 3d~70-7123.5

This table provides expected binding energy ranges and the theoretical atomic percentages for the constituent elements of PPBMA, serving as a reference for experimental XPS data.

Computational Modeling and Quantitative Structure Property Relationship Qspr Studies of Poly Pentabromobenzyl Methacrylate Systems

Development of QSPR Models for Polymer Properties

QSPR modeling is a computational approach that correlates quantifiable structural features of molecules, known as molecular descriptors, with their physicochemical properties. researchgate.net For polymers, these models are typically developed based on the structure of the repeating monomer unit. nih.gov A robust and statistically significant QSPR model is achieved through the careful selection of relevant descriptors and the application of suitable statistical methods. acs.org

The refractive index is a critical optical property for polymers used in applications such as coatings and optical devices. QSPR models have been successfully developed to predict the refractive index of diverse polymer libraries. nih.gov The high refractive index of polymers containing heavy atoms, such as poly(pentabromobenzyl methacrylate), is a key area of interest.

In a comprehensive QSPR study on a diverse set of polymers, a close analog, poly(pentabromophenyl methacrylate), was identified as having a high refractive index. acs.org This was attributed to its high polarizability, a direct consequence of the five less-electronegative bromine atoms on the phenyl ring. acs.org The Lorentz-Lorenz equation provides the fundamental relationship between refractive index (n), molecular polarizability (α), and density (ρ), highlighting why structural features that increase polarizability are crucial for achieving a high refractive index. mdpi.com

The models developed rely on 2D molecular descriptors, which are numerical values derived from the chemical structure of the monomer. acs.org These descriptors can encode information about the molecule's topology, branching, and electronic properties. acs.org

Table 1: Key Molecular Descriptors for Predicting Polymer Refractive Index

Descriptor Description Correlation with Refractive Index Rationale
SpMax_EA(bo) A descriptor related to the electronic properties and topology of the molecule. Positive Polymers with higher values of this descriptor, such as poly(pentabromophenyl methacrylate), exhibit higher refractive indices. acs.org
JGI2 A topological descriptor that conveys information about molecular branching and cyclicity. acs.org Negative Lower values of this descriptor are associated with higher refractive indices. acs.org
Mp Mean atomic polarizability, calculated as the average of all atomic polarizabilities. acs.org Positive Directly relates to the molecule's ability to be polarized by an electric field, a key factor in determining the refractive index. acs.org

To build the mathematical model that connects molecular descriptors (independent variables) to the property of interest (dependent variable), various statistical techniques are employed. Partial Least Squares (PLS) regression is a particularly powerful and commonly used method in QSPR studies, especially when dealing with a large number of descriptors that may be intercorrelated. nih.govtandfonline.com

PLS is a multivariate statistical method that reduces the dimensionality of the data by creating latent variables (factors) that capture the most significant variance in both the descriptors and the target property. nih.gov This approach is effective for building robust models that can relate multivariate data, such as numerous molecular descriptors, to a single property like the refractive index. tandfonline.comresearchgate.net The process allows for the identification of specific structural trends and helps in understanding how different molecular features contribute to the observed property. nih.gov

The reliability of a PLS model, like any QSPR model, depends heavily on the quality and diversity of the training data set. nih.gov A model trained on a specific chemical space, for instance, a library of acrylate (B77674) copolymers, may not accurately predict the properties of polymers with entirely different chemistries. nih.gov

The validation of a QSPR model is a critical step to ensure its robustness, reliability, and predictive power. Several strategies are employed to rigorously test the model's performance and guard against overfitting or chance correlations. scielo.br

Internal Validation (Cross-Validation): The most common method is leave-one-out (LOO) cross-validation . scielo.br In this process, one compound is removed from the training set, a new model is built with the remaining compounds, and the property of the removed compound is predicted. This is repeated until every compound has been left out once. The resulting cross-validated correlation coefficient (Q²) is a measure of the model's internal predictive ability. scielo.br

External Validation: This involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside. The model's ability to predict the properties of the "unseen" compounds in the test set is a true measure of its predictive power for new chemicals.

Y-Randomization (Permutation Test): This is a crucial test to check for chance correlation. nih.gov The dependent variable (the property values) is randomly shuffled multiple times, and a new QSPR model is developed for each shuffled set using the original descriptors. researchgate.net A valid model should have a significantly higher correlation coefficient for the original, unshuffled data compared to the very low coefficients expected for the randomized data. researchgate.netuni-bayreuth.de This ensures that the relationship established between the descriptors and the property is not due to random chance. researchgate.net

A combination of these validation techniques provides confidence in the QSPR model's ability to make accurate predictions for new pentabromobenzyl methacrylate (B99206) derivatives. scielo.br

Molecular Simulation and Dynamics for Polymeric Behavior

Molecular simulation and dynamics are computational techniques that provide a detailed, atom-level view of the structure, conformation, and motion of polymer chains. These methods complement QSPR studies by offering insights into the dynamic behavior of macromolecules, which governs their bulk properties.

Simulating large polymer systems presents a significant computational challenge due to the vast number of atoms and the long timescales of polymer motion. tue.nl To address this, a hierarchical modeling approach is often used, employing different levels of detail.

Atomistic Modeling: In this approach, every atom in the polymer chain and its surrounding environment is explicitly represented. researchgate.net Molecular Dynamics (MD) simulations at this level solve Newton's equations of motion for each atom, allowing the system to evolve over time. This provides a highly detailed picture of molecular interactions, chain packing, and local dynamics. However, the computational cost limits these simulations to relatively small systems and short timescales, often nanoseconds or microseconds. rsc.org

Coarse-Grained (CG) Modeling: To access longer timescales and larger length scales relevant to macroscopic polymer behavior, coarse-grained models are developed. tue.nl In CG modeling, groups of atoms (e.g., a monomer or a segment of the polymer backbone) are lumped together into single "beads" or "superatoms". rsc.orgrsc.org The interactions between these beads are described by effective potentials derived from more detailed atomistic simulations or experimental data. rsc.org By reducing the number of particles and smoothing the energy landscape, CG simulations can probe phenomena like polymer diffusion and melt rheology that are inaccessible to atomistic models. rsc.org This multiscale approach, bridging atomistic detail with mesoscopic behavior, is essential for a comprehensive understanding of polymer systems. researchgate.net

The three-dimensional arrangement of a polymer chain, its conformation, is fundamental to its properties. Conformational analysis aims to identify the stable, low-energy arrangements of the polymer backbone and side chains.

Before running a dynamic simulation, an energy minimization step is typically performed. nih.gov This computational process adjusts the coordinates of the atoms to find a local or global minimum on the potential energy surface, resulting in a stable, physically realistic starting structure for subsequent simulations. researchgate.net

During a molecular dynamics simulation, the polymer chain explores various conformations. By analyzing the simulation trajectory, researchers can study the distribution of dihedral angles along the polymer backbone and the orientation of the bulky pentabromobenzyl side groups. This analysis reveals the preferred shapes of the polymer chain and the flexibility or rigidity imparted by its chemical structure. For poly(this compound), such studies would elucidate how the large, heavy side groups influence chain stiffness and packing, which in turn affect macroscopic properties like the glass transition temperature and mechanical strength.

Integration of Machine Learning and Artificial Intelligence in Polymer Design and Property Prediction

Commonly employed machine learning algorithms in the prediction of polymer properties include:

Artificial Neural Networks (ANNs): These models, inspired by the structure of the human brain, are adept at capturing complex, non-linear relationships between polymer features and their performance. usq.edu.auresearchgate.net

Support Vector Machines (SVMs): SVMs are effective for both classification and regression tasks and are known for their high generalization ability, meaning they can perform well on unseen data. usq.edu.au

Random Forests (RF): This ensemble learning method builds multiple decision trees and merges them to get a more accurate and stable prediction. It is particularly useful for datasets with a large number of samples. usq.edu.aunih.gov

Extreme Gradient Boosting (XGBoost): XGBoost is another powerful ensemble technique known for its high predictive accuracy and speed. usq.edu.au

The process begins with "fingerprinting" or "featurization," where the polymer's chemical structure is converted into a numerical representation that the ML algorithm can process. iastate.eduresearchgate.net These features can range from simple elemental counts to complex topological and quantum-chemical descriptors.

Below is a hypothetical data table illustrating the types of input features that could be used to train an ML model to predict the properties of brominated flame-retardant polymers like Poly(this compound).

Table 1: Hypothetical Input Features for a QSPR Model of Brominated Polymethacrylates

Feature Description Example Value for a Hypothetical Polymer
Molecular Weight The average molecular weight of the polymer chain. 55,000 g/mol
Bromine Content (%) The weight percentage of bromine in the polymer. 70%
Aromatic Ring Count Number of aromatic rings per repeating unit. 1
Ester Group Count Number of ester functional groups per repeating unit. 1
Topological Polar Surface Area (TPSA) A descriptor related to the polarity of the molecule. 26.3 Ų

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid to a more flexible state. | 145 °C |

Once the model is trained on a dataset containing these features and their corresponding known properties, it can be used to predict the performance of new, theoretical polymer structures. The output of such a model would be a set of predicted properties, as shown in the hypothetical table below.

Table 2: Predicted Properties from a Hypothetical Machine Learning Model

Polymer ID Predicted Limiting Oxygen Index (LOI) (%) Predicted Peak Heat Release Rate (pHRR) (kW/m²) Predicted Char Yield (%)
PBPMA-001 45 150 65
PBPMA-002 48 135 68
PBPMA-003 42 165 62

Research Applications and Performance Mechanisms of Poly Pentabromobenzyl Methacrylate in Advanced Materials

High Refractive Index Polymeric Materials for Optical and Optoelectronic Devices

High refractive index polymers (HRIPs) are crucial for the miniaturization and enhanced performance of advanced optical and optoelectronic devices. These materials are integral components in applications such as integrated circuits, imaging sensors, and light-emitting diodes (LEDs). Poly(pentabromobenzyl methacrylate) stands out as a promising HRIP due to the incorporation of pentabromobenzyl groups in its structure.

Mechanisms of Refractive Index Enhancement in Brominated Polymers

The refractive index (n) of a polymer is governed by the Lorentz-Lorenz equation, which correlates it with the material's molar refraction (R) and molar volume (V). A high refractive index is achieved by maximizing molar refraction while minimizing molar volume.

The enhancement of the refractive index in brominated polymers like poly(this compound) is primarily attributed to two key structural features:

High Molar Refraction of Halogens: Halogen atoms, particularly bromine and iodine, possess high molar refractivity due to their large number of electrons, which increases their polarizability.

Presence of Aromatic Rings: The pentabromobenzyl group contains a phenyl ring. Aromatic structures have high electron density and are easily polarizable, which significantly contributes to a higher molar refraction.

The combination of five bromine atoms and a benzyl (B1604629) group in each repeating monomer unit of poly(this compound) results in a polymer with a very high molar refraction and consequently a high refractive index. Poly(pentabromobenzyl acrylate), a closely related polymer, exhibits a refractive index of 1.670. sigmaaldrich.comchemicalbook.com For comparison, poly(pentabromophenyl methacrylate) has a refractive index of 1.7100. nih.gov

Table 1: Refractive Index of Selected Polymers

PolymerRefractive Index (n)
Poly(methyl methacrylate) (PMMA)~1.49
Poly(pentabromobenzyl acrylate)1.670 sigmaaldrich.comchemicalbook.com
Poly(pentabromophenyl methacrylate)1.7100 nih.gov

Fabrication of Thin Films and Nanostructures for Optical Applications via Nanoimprint Lithography

The fabrication of precisely patterned thin films and nanostructures is essential for many optical applications. Nanoimprint lithography (NIL) is a high-throughput technique that allows for the creation of nanoscale patterns by mechanically deforming a polymer resist. umich.edu

The process typically involves heating a thermoplastic polymer film, such as poly(this compound), above its glass transition temperature (Tg). A mold with the desired nanopattern is then pressed into the softened polymer. After cooling, the mold is removed, leaving a replica of the pattern in the polymer film. umich.edu The suitability of a polymer for thermal NIL depends on its thermal properties. Poly(this compound) has been reported to have a glass transition temperature in the range of 146°C to 168°C, making it a suitable material for fabrication by thermal nanoimprint lithography.

Performance Mechanisms in Integrated Circuits, Imaging Sensors, and Light-Emitting Diodes

The high refractive index of poly(this compound) is advantageous for several optoelectronic devices:

Integrated Circuits: In the fabrication of integrated circuits, HRIPs can be used as materials for immersion lithography, where a high refractive index liquid between the lens and the photoresist enables higher resolution patterning. HRIPs are also explored for use in optical interconnects and as waveguide materials.

Light-Emitting Diodes (LEDs): HRIPs serve as excellent encapsulation materials for LED chips. By matching the refractive index of the encapsulant to that of the semiconductor chip, total internal reflection at the chip-air interface is reduced, leading to significantly improved light extraction efficiency and brighter LEDs. The polymethacrylate (B1205211) backbone of the polymer is a well-established material class for LED applications. nih.gov

Tailoring Refractive Index through Copolymerization

For many optical applications, it is necessary to precisely control the refractive index of the polymer. Copolymerization is an effective strategy to tune the refractive index of a material. By polymerizing a high refractive index monomer, such as pentabromobenzyl methacrylate (B99206), with a monomer that has a lower refractive index (e.g., methyl methacrylate), the refractive index of the resulting copolymer can be tailored to a specific value between those of the two homopolymers.

The final refractive index of the copolymer is dependent on the molar ratio of the two monomers in the polymer chain. This allows for the creation of a wide range of materials with customized optical properties for applications like graded-index (GRIN) lenses or anti-reflection coatings. Research has been conducted on copolymers such as poly(this compound-co-glycidyl methacrylate) for optoelectronic applications.

Investigation of Thermal Degradation Mechanisms in Poly(this compound) Systems

Poly(this compound) is known for its good thermal stability, which is a crucial property for materials used in engineering thermoplastics that undergo processing at high temperatures. unibromcorp.comhaihangchem.comtaiyuanchem.com Thermogravimetric analysis (TGA) is used to study the thermal stability of polymers by measuring the weight loss of a sample as a function of temperature.

TGA data for poly(this compound) shows that it is thermally stable to over 300°C. One study reported the following decomposition temperatures in an air atmosphere:

T1 (Temperature at 1% weight loss): 327°C

T2 (Temperature at 2% weight loss): 339°C

T3 (Temperature at 3% weight loss): 348°C

Another source indicates a 5% weight loss temperature of ≥315℃. sigmaaldrich.com This high thermal stability ensures that the polymer can withstand the processing conditions required for manufacturing electronic and optical components without significant degradation.

Table 2: Thermal Decomposition Data for Poly(this compound)

ParameterTemperature (°C)
T1 (1% weight loss)327
T2 (2% weight loss)339
T3 (3% weight loss)348
T5% (5% weight loss)≥315 sigmaaldrich.com

Influence of Bromine Content on Thermal Stability Mechanisms

The high bromine content of poly(this compound) (theoretically ~71%) is the primary reason for its use as a flame retardant. novistachem.com The mechanism by which bromine enhances thermal stability in the context of fire resistance involves both condensed-phase and gas-phase actions.

During thermal decomposition, brominated polymers can undergo dehydrobromination, releasing hydrogen bromide (HBr). nih.gov The thermal degradation of the polymethacrylate backbone itself typically proceeds through chain scission and depolymerization. researchgate.netresearchgate.netmarquette.edu The presence of the five bromine atoms on the benzyl group influences this process. At combustion temperatures, the relatively weak carbon-bromine bonds can break, releasing bromine radicals into the gas phase. These radicals act as scavengers, interrupting the exothermic radical chain reactions of combustion, thereby inhibiting the flame.

Synergistic Effects in Thermal Degradation with Co-additives and Inorganic Compounds

Poly(this compound) is a brominated flame retardant (BFR) that is frequently used in conjunction with inorganic synergists to enhance the fire resistance of various polymers. The most common and effective synergist used with halogenated flame retardants is antimony trioxide (Sb₂O₃). mst.dkalfa-chemistry.com This combination exhibits a marked synergistic effect, meaning the combined flame retardant efficacy is significantly greater than the sum of the individual components' effects. mst.dk

Research has demonstrated the successful application of this synergistic system in polyolefins such as polypropylene (B1209903) and high-density polyethylene (B3416737) (HDPE). google.com For instance, blends of poly(pentabromobenzyl acrylate), a closely related polymer, and antimony trioxide have been effectively incorporated into polyethylene and polypropylene to achieve satisfactory levels of reduced flammability. google.com The primary function of antimony trioxide is to react with the hydrogen bromide (HBr) released from the decomposing brominated polymer. This reaction, which occurs at elevated temperatures, forms antimony trihalides (e.g., antimony tribromide, SbBr₃). doria.fi These antimony halides are highly effective at interfering with the combustion process in the gas phase. doria.fi

Table 1: Components in Synergistic Flame Retardant Systems

Component Chemical Name Role in System
Primary FR Poly(this compound) Source of bromine radicals

Analysis of Condensed-Phase and Vapor-Phase Thermal Processes

The flame retardant mechanism of poly(this compound), particularly when used with a synergist like antimony trioxide, involves critical processes in both the condensed (solid) and vapor (gas) phases of a fire.

Vapor-Phase Mechanism: The primary mode of action for halogenated flame retardants is interrupting the self-sustaining radical chain reaction of combustion in the gas phase. mst.dknist.gov When the polymer is exposed to the heat of a fire, it undergoes thermal degradation. The C-Br bonds in poly(this compound) break, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for propagating the fire. mst.dk

The reactions proceed as follows:

HBr formation: Br• + R-H → HBr + R•

Radical scavenging:

H• + HBr → H₂ + Br•

OH• + HBr → H₂O + Br•

This cycle effectively replaces highly reactive H• and OH• radicals with the much less reactive Br• radical, quenching the flame. mst.dk The synergy with antimony trioxide greatly enhances this process. The HBr formed reacts with Sb₂O₃ to produce antimony tribromide (SbBr₃), which then volatilizes and decomposes, releasing more bromine radicals and antimony species that also act as radical scavengers. alfa-chemistry.comdoria.fi

Condensed-Phase Mechanism: In the condensed phase, the flame retardant's action is to alter the pyrolysis process of the base polymer to reduce the amount of flammable gases produced. nih.gov While the primary strength of brominated flame retardants is in the vapor phase, some can contribute to char formation on the material's surface. alfa-chemistry.comnih.gov This char layer acts as an insulating barrier, slowing heat transfer to the underlying polymer and reducing the release of volatile fuel into the gas phase. nih.gov The presence of antimony trioxide can also contribute to the formation of a protective char layer, further inhibiting combustion. alfa-chemistry.com

Analysis of these processes can be performed using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), which identifies the specific breakdown products formed during thermal degradation. d-nb.infochromatographyonline.com For poly(methacrylates), a common degradation pathway is retropolymerization, which predominantly forms the original monomer. researchgate.netresearchgate.net Therefore, during the pyrolysis of poly(this compound), the evolution of this compound monomer, alongside HBr and other brominated fragments, would be expected.

Polymeric Substrates for Biological Interfaces and Cell Culture Research

Based on a review of available scientific literature, there is no significant body of research dedicated to the use of poly(this compound) as a primary substrate for biological interfaces or cell culture applications. Research in this area tends to focus on polymers known for their biocompatibility and specific surface properties that promote cell adhesion and proliferation, such as poly(methyl methacrylate) (PMMA), various hydrogels, and polyesters. kpi.uanih.gov

Surface Engineering of Poly(this compound) for Cell Interaction Mechanisms

Surface engineering involves modifying the outermost layer of a material to elicit a specific biological response, such as controlling cell adhesion. rsc.orgnih.gov Common techniques include plasma treatment to introduce specific chemical functional groups (e.g., hydroxyl, carboxyl), grafting of polymer brushes, and immobilization of bioactive molecules like peptides. kpi.uanipne.ro

While these techniques are broadly applicable to many polymer types, specific studies detailing the surface engineering of poly(this compound) for the purpose of controlling cell interactions were not identified. The primary application of this polymer is as a flame retardant, and its surface properties have not been explored for biomedical purposes. The high bromine content and aromatic nature of the side chains would likely result in a hydrophobic surface, which can influence protein adsorption and subsequent cell adhesion, but dedicated research to characterize and modify this for cell culture is lacking. nih.gov

Investigation of Polymer-Cell Adhesion and Proliferation on Defined Substrates

The study of cell adhesion and proliferation on polymer substrates is a cornerstone of biomaterials science and tissue engineering. nih.gov This research involves culturing cells, such as fibroblasts or endothelial cells, on polymer films and quantifying their attachment, spreading, and growth over time. kpi.ua The surface properties of the polymer—including its chemistry, wettability, and topography—are known to be critical factors governing these cellular responses. nih.gov

However, there is no available data from studies investigating cell adhesion or proliferation specifically on substrates made of poly(this compound). Consequently, its performance as a material for biological interfaces is unknown.

Polymer Blends and Composites Incorporating Poly(this compound)

Poly(this compound) is primarily incorporated into other polymers not as a miscible component to create a true alloy, but as an additive flame retardant. It is physically blended, typically via melt mixing, into commodity plastics like polyethylene and polypropylene to form a composite material with enhanced fire resistance. google.com

Miscibility Studies and Phase Behavior Mechanisms with Other Polymers

Polymer miscibility refers to the ability of two or more polymers to mix at the molecular level, forming a single homogeneous phase. nih.gov From a thermodynamic standpoint, miscibility is rare in high molecular weight polymer blends because the entropy gain from mixing is very small. nih.gov Therefore, miscibility is typically only achieved when there are favorable specific interactions, such as hydrogen bonding, between the polymer chains. nsysu.edu.tw

The miscibility of a blend is often assessed by analyzing the glass transition temperature (Tg) using methods like Dynamic Mechanical Thermal Analysis (DMTA) or Differential Scanning Calorimetry (DSC). thermofisher.com A miscible blend will exhibit a single Tg that is intermediate between those of the pure components, whereas an immiscible blend will show two distinct Tgs corresponding to each component. nih.govthermofisher.com

Interfacial Interactions and Compatibility in Multi-component Systems

Poly(pentabromobenzyl acrylate) (PBBPA), a high molecular weight polymeric flame retardant, is noted for its good compatibility with various polymer matrices. rixingxincai.com Technical literature highlights its effective use in engineering thermoplastics such as polybutylene terephthalate (B1205515) (PBT), polyethylene terephthalate (PET), nylon, and styrenic copolymers. rixingxincai.comunibromcorp.com This compatibility facilitates excellent dispersibility within the host polymer, a crucial factor for achieving uniform flame retardant properties throughout the material. rixingxincai.com

The high molecular weight and polymeric nature of PBBPA prevent issues like migration and "blooming" (surface frosting), which can occur with smaller, non-polymeric flame retardant molecules. unibromcorp.com This stability within the matrix suggests favorable interfacial interactions that anchor the additive within the host polymer. Good compatibility ensures that the flame retardant is finely and homogeneously dispersed during melt blending in a twin-screw extruder, leading to a consistent material performance. rixingxincai.com This effective dispersion is a key indicator of positive interfacial characteristics, which are essential for the development of advanced, reliable flame-retardant materials.

Rheological and Mechanical Properties of Blends and Composites

The incorporation of additives into a polymer matrix can significantly alter the rheological (flow) and mechanical properties of the resulting blend or composite. An ideal additive should not negatively impact the processability or the essential mechanical characteristics of the base polymer.

Rheological Properties

The rheological properties of a polymer melt, such as viscosity, are critical for processing operations like injection molding and extrusion. While detailed quantitative rheological studies on PBBMA blends are not widely published, literature on its analogue, PBBPA, provides qualitative insights. PBBPA is described as having "excellent processing performance" and is particularly suitable for applications requiring "high flowability". rixingxincai.com This suggests that its incorporation does not excessively increase the melt viscosity of the composite, allowing for the successful manufacturing of parts with complex structures or thin walls. rixingxincai.com

Mechanical Properties

A significant advantage of using high molecular weight polymeric flame retardants like PBBPA is the minimal impact on the mechanical properties of the matrix polymer. rixingxincai.comunibromcorp.com Research indicates that PBBPA maintains the structural integrity of the composite material.

In studies involving polybutylene terephthalate (PBT), the addition of PBBPA was found to cause only a slight reduction in tensile and impact strength compared to the neat PBT. rixingxincai.com This retention of key mechanical characteristics is a critical advantage for applications where both flame resistance and mechanical durability are required. rixingxincai.com Furthermore, PBBPA is generally characterized as a material that does not deteriorate the mechanical properties of the substrate and is noted for conferring good impact resistance strength. unibromcorp.com This performance is attributed to the good compatibility and interfacial adhesion between the polymeric flame retardant and the host matrix, allowing for efficient stress transfer.

The table below summarizes the reported effects of Poly(pentabromobenzyl acrylate) on the mechanical properties of polymer composites.

Polymer MatrixAdditiveEffect on Tensile StrengthEffect on Impact StrengthOverall PerformanceSource
Polybutylene Terephthalate (PBT)Poly(pentabromobenzyl acrylate)Slight ReductionSlight ReductionGood retention of mechanical integrity rixingxincai.com
General Engineering ThermoplasticsPoly(pentabromobenzyl acrylate)Does not deteriorate propertiesGood impact resistance strength conferredMaintains mechanical performance unibromcorp.com

Future Research Directions and Emerging Paradigms for Pentabromobenzyl Methacrylate Derivatives

Novel Monomer and Polymer Synthesis Approaches for Enhanced Functionality

Future research into pentabromobenzyl methacrylate (B99206) will likely focus on moving beyond conventional free-radical polymerization to more controlled and sophisticated synthesis techniques. These methods offer the potential to precisely tailor the polymer architecture, leading to materials with enhanced and predictable properties.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are promising avenues for the synthesis of well-defined poly(pentabromobenzyl methacrylate) (PBBMA) homopolymers and copolymers. rwth-aachen.deharth-research-group.org These methods allow for the control of molecular weight, polydispersity, and chain-end functionality, which is crucial for creating materials with specific performance characteristics. For instance, ATRP can be employed to synthesize block copolymers where a PBBMA segment is combined with a block of a different monomer, potentially leading to materials that are both flame-retardant and possess other desirable properties like self-assembly or stimuli-responsiveness. cmu.edumdpi.com

The synthesis of block copolymers incorporating PBBMA is a particularly exciting area for future exploration. By combining the high bromine content of PBBMA with other polymer blocks, researchers can design multifunctional materials. For example, a diblock copolymer of PBBMA and a flexible polymer could result in a flame-retardant thermoplastic elastomer. Similarly, amphiphilic block copolymers containing a hydrophobic PBBMA block and a hydrophilic block could self-assemble in solution to form micelles or vesicles with potential applications in encapsulation and delivery. The synthesis of such block copolymers can be achieved through sequential monomer addition using CRP techniques. rsc.org

Furthermore, post-polymerization modification presents another powerful tool for introducing new functionalities to PBBMA-based polymers. The bromine atoms on the phenyl ring, while primarily contributing to flame retardancy, could potentially be leveraged for further chemical transformations, opening up possibilities for creating a diverse range of functional materials from a single polymer precursor.

Polymerization TechniquePotential Advantages for PBBMA DerivativesKey Research Focus
Atom Transfer Radical Polymerization (ATRP) Precise control over molecular weight and architecture; enables synthesis of block copolymers.Synthesis of well-defined homopolymers and block copolymers with tailored properties.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization Versatility with a wide range of monomers; allows for complex architectures.Development of novel RAFT agents suitable for PBBMA polymerization and synthesis of complex polymer structures.
Post-Polymerization Modification Introduction of diverse functionalities to existing PBBMA polymers.Exploring chemical reactions to modify the brominated phenyl rings for new applications.

Advanced Functional Materials Development Based on Poly(this compound)

The unique properties of poly(this compound), stemming from its high bromine content and aromatic nature, make it a compelling candidate for the development of advanced functional materials beyond its traditional role as a flame retardant.

One of the most promising areas of future research is in the field of high refractive index polymers (HRIPs) . Materials with a high refractive index are crucial for various optical and photonic applications, including lenses, optical films, and coatings for optoelectronic devices. researchgate.net The presence of heavy bromine atoms and the phenyl ring in the PBBMA monomer unit significantly increases the molar refractivity, leading to a high refractive index. chemicalbook.com Poly(pentabromobenzyl acrylate), a related polymer, is noted to have a refractive index of 1.670. Future research will likely focus on optimizing the polymer structure to maximize the refractive index while maintaining optical clarity and processability. This could involve copolymerization with other high refractive index monomers or the incorporation of PBBMA into polymer nanocomposites.

The development of nanocomposites incorporating PBBMA or its derivatives is another fertile ground for research. By dispersing nanoparticles such as silica, titania, or carbon nanotubes within a PBBMA matrix, it is possible to create materials with enhanced mechanical, thermal, and optical properties. For instance, PBBMA-based nanocomposites could exhibit improved scratch resistance, thermal stability, and an even higher refractive index, making them suitable for demanding applications in coatings and advanced optics.

Furthermore, the inherent properties of PBBMA could be harnessed in the development of advanced coatings and films . Its high bromine content could provide not only flame retardancy but also resistance to certain types of radiation. The aromatic structure may also contribute to good thermal and chemical stability. Research in this area could explore applications in protective coatings for electronics, aerospace components, and other high-performance materials.

Material TypeKey Property of PBBMAPotential Applications
High Refractive Index Polymers High bromine and aromatic contentOptical lenses, anti-reflective coatings, photonic devices
Nanocomposites Good compatibility with various nanoparticlesEnhanced mechanical and thermal properties, advanced coatings
Advanced Coatings and Films Flame retardancy, potential radiation resistanceProtective coatings for electronics and aerospace

Cross-Disciplinary Research at the Interface of Polymer Science and Other Scientific Fields

The unique characteristics of this compound derivatives offer intriguing possibilities for cross-disciplinary research, bridging polymer science with fields such as materials science, nanotechnology, and potentially even biomedical sciences.

In the realm of materials science and engineering , the high refractive index of poly(this compound) opens up avenues for collaboration in the development of advanced optical and photonic devices. Research in this area could involve physicists and optical engineers to design and fabricate novel lenses, waveguides, and other optical components. The flame-retardant properties of PBBMA could also be of interest in developing safer materials for the electronics and construction industries, requiring collaboration with electrical and civil engineers.

The intersection of PBBMA research with nanotechnology is another promising frontier. The development of PBBMA-based nanocomposites, as mentioned earlier, necessitates expertise in nanoparticle synthesis and characterization. Collaborations with nanoscientists could lead to the creation of hybrid materials with unprecedented combinations of properties. For example, incorporating plasmonic nanoparticles into a high refractive index PBBMA matrix could lead to new materials for sensing and optical applications.

While the high bromine content might raise concerns for direct biomedical applications, there could be niche areas for exploration. For instance, the radiopaque nature of brominated compounds could be investigated for use in medical imaging or devices where visibility under X-ray is required. However, any such application would necessitate extensive toxicological studies and collaboration with biochemists and medical researchers. Furthermore, the antimicrobial properties observed in some other brominated polymers could spur investigations into the potential of PBBMA derivatives in developing antimicrobial surfaces or coatings, a research area that would benefit from the expertise of microbiologists. researchgate.net

Interdisciplinary FieldPotential Application of PBBMA DerivativesCollaborative Expertise Required
Materials Science & Engineering Advanced optical and photonic devices, safer electronic and construction materials.Physicists, Optical Engineers, Electrical Engineers, Civil Engineers.
Nanotechnology Hybrid materials with enhanced optical, mechanical, and thermal properties.Nanoscience researchers, Materials Scientists.
Biomedical Sciences (exploratory) Radiopaque components for medical devices, antimicrobial surfaces.Toxicologists, Biochemists, Medical Researchers, Microbiologists.

Sustainable Chemistry Principles in the Synthesis and Application of Halogenated Compounds

The future of halogenated compounds like this compound is intrinsically linked to the adoption of sustainable chemistry principles. The goal is to maximize the performance and societal benefits of these materials while minimizing their environmental and health impacts throughout their lifecycle.

A key focus of future research will be the development of greener synthesis routes for PBBMA and its derivatives. This includes exploring the use of renewable feedstocks, employing safer solvents or solvent-free reaction conditions, and designing more energy-efficient polymerization processes. neuroquantology.commdpi.comwordpress.com The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, will also be a critical consideration. acs.org

Another important aspect is the design of PBBMA-based materials with a reduced environmental footprint . This could involve developing polymeric flame retardants with high molecular weights, which are less likely to be bioavailable. researchgate.net Research into the chemical recycling of brominated polymers is also gaining traction. rsc.orgrsc.org Developing methods to depolymerize PBBMA at the end of its life to recover the monomer would create a circular economy for this material, significantly enhancing its sustainability.

Sustainability AspectResearch FocusDesired Outcome
Green Synthesis Renewable feedstocks, safer solvents, energy-efficient processes.Reduced environmental impact of monomer and polymer production.
Reduced Environmental Footprint High molecular weight polymers, design for recyclability.Minimized bioavailability and promotion of a circular economy.
Life Cycle Assessment Comprehensive evaluation of environmental impacts from cradle to grave.Informed development of more sustainable PBBMA-based materials.

Q & A

Q. What are the optimal synthetic routes for pentabromobenzyl methacrylate (PBBMA), and how do bromination methods affect yield and purity?

PBBMA is synthesized via two primary methods:

  • Bromine/peroxide method : Reacting pentabrominated toluene with bromine under peroxide catalysis achieves yields up to 94.4% and bromine content of 84.61% .
  • Phase transfer catalysis : Pentabromobenzyl halide reacts with acrylic acid salts in water-immiscible solvents, yielding monomers for subsequent polymerization . Key considerations include reagent ratios (e.g., bromine-to-toluene ratio of 0.9:1) and solvent selection (e.g., methoxyethanol for acrylate formation) .

Q. Which analytical techniques are most effective for characterizing PBBMA and its polymeric forms?

  • HPLC : The Cosmosil PBr column (pentabromobenzyl stationary phase) enables direct analysis without derivatization, validated for precision and accuracy using diode array detection .
  • Thermal analysis : Melting points (205–215°C) and refractive indices (n20/D 1.670) provide baseline physical property data .
  • Bromine content quantification : Combustion analysis or X-ray fluorescence ensures compliance with theoretical values (e.g., 71.20% bromine in polymers) .

Q. How do the thermal stability and flame-retardant properties of PBBMA correlate with its bromine content?

PBBMA’s flame-retardant efficacy stems from its high bromine content (72.90% in monomers), which releases HBr radicals during thermal decomposition (>200°C) to quench combustion. Thermogravimetric analysis (TGA) under nitrogen/air atmospheres reveals decomposition thresholds and char formation, critical for material safety evaluations .

Advanced Research Questions

Q. What strategies improve the synthesis of PBBMA-based copolymers for nanoscale surface engineering?

Co-polymerizing PBBMA with glycidyl methacrylate (e.g., 10% molar ratio) enhances surface functionality. Techniques include:

  • Free-radical polymerization : Initiated by AIBN in halogenated solvents (e.g., chlorobenzene) at 70–80°C .
  • Post-polymerization modification : Epoxy groups in glycidyl methacrylate enable crosslinking or functionalization for tailored surface properties . Characterization via GPC (molecular weight distribution) and FTIR (bromine and ester group confirmation) ensures structural fidelity .

Q. How can researchers detect and quantify PBBMA in environmental matrices, and what are its persistence markers?

  • LC/ESI-MS : Derivatization with pentafluorobenzyl bromide enhances detection sensitivity to attomole levels in soil/water samples .
  • GC-ECD : Validated for technical-grade PBBMA in cyclohexane extracts, with detection limits <10 µg/mL . Environmental persistence is assessed via half-life studies under UV exposure or microbial degradation, noting stable aryl-bromine bonds .

Q. What experimental designs evaluate PBBMA’s flame-retardant efficacy in polymer composites?

  • Cone calorimetry : Measures heat release rate (HRR) and smoke production in PBBMA-doped polymers (e.g., polypropylene) .
  • UL-94 testing : Classifies vertical burning behavior (V-0, V-1 ratings) based on self-extinguishing time and drip resistance . Comparative studies with decabromodiphenyl ether (DecaBDE) highlight PBBMA’s lower bioaccumulation potential despite similar flame inhibition .

Q. How should researchers address contradictions in bromination efficiency reported across studies?

Discrepancies in bromine content (e.g., 84.61% vs. 72.90%) arise from reaction conditions (temperature, catalyst purity) or analytical methods. Resolution strategies include:

  • Cross-validation : Using both combustion analysis and NMR to quantify bromine .
  • Reaction optimization : DOE (Design of Experiments) to isolate variables like peroxide concentration or mixing efficiency .

Q. What factors influence the polymerization efficiency of PBBMA monomers?

  • Solvent polarity : Halogenated aromatics (e.g., chlorobenzene) improve solubility and chain propagation, achieving 69.5% polymer yield .
  • Initiator selection : Azobisisobutyronitrile (AIBN) at 1–2 wt% minimizes side reactions compared to benzoyl peroxide .
  • Temperature control : Isothermal conditions at 70°C prevent premature termination .

Q. What safety protocols are critical when handling PBBMA in laboratory settings?

  • PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and respirators for aerosolized particles .
  • Ventilation : Fume hoods with >100 ft/min airflow to mitigate inhalation risks during synthesis .
  • Waste management : Halogenated waste segregation and incineration at >1,000°C to prevent dioxin formation .

Q. How can researchers validate new analytical methods for PBBMA quantification?

Follow ICH Q2(R1) guidelines:

  • Linearity : Calibration curves (R² >0.998) across 50–150% of expected concentration .
  • Precision : ≤2% RSD for intra-/inter-day replicates .
  • Accuracy : Spike recovery studies (98–102%) in representative matrices (e.g., polymer blends) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.